molecular formula C13H19O5P B1608185 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane CAS No. 85416-98-4

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane

Cat. No.: B1608185
CAS No.: 85416-98-4
M. Wt: 286.26 g/mol
InChI Key: CINQUYDQNZUQMK-UHFFFAOYSA-N
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Description

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane typically involves the reaction of diethyl phosphite with a suitable phenyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters, which significantly improves the overall yield of the final product . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors to ensure consistent production. The use of advanced catalytic systems and automated processes can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is unique due to its specific combination of a diethoxyphosphoryl group and a 1,3-dioxolane moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINQUYDQNZUQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378654
Record name Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-98-4
Record name Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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